molecular formula C21H19FN4O2 B2761169 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-19-6

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2761169
CAS No.: 899953-19-6
M. Wt: 378.407
InChI Key: JLKNBEQRRWVEET-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 This compound is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine ring, followed by the introduction of the morpholine ring and the fluorine atom. The final step involves the coupling of the benzamide moiety to the intermediate compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperature, pressure, and solvent conditions to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

Research indicates that 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant biological activities, particularly:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell growth. In vitro studies suggest that this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancers. The observed IC50 values range from 5 to 15 µM, indicating potent anticancer activity.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for developing targeted cancer therapies.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly due to the ability of the morpholine and pyridazine groups to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced the viability of various cancer cell lines. The mechanism involves inducing apoptosis through specific signaling pathways.
  • Comparative Studies : When compared with similar compounds, such as 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, the unique positioning of the fluorine atom and additional functional groups provide distinct advantages in terms of binding affinity and biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism
This compoundAnticancer5 - 15Induces apoptosis via caspase activation
3-Fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamideAnticancer10 - 20Inhibits MAPK pathways
Similar Morpholine DerivativeAntimicrobialVariesDisrupts microbial membranes

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide stands out due to its unique combination of a fluorine atom, a morpholine ring, and a pyridazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structural features, including the presence of a fluorine atom and a morpholinopyridazine moiety, suggest potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C16H17FN4O\text{C}_{16}\text{H}_{17}\text{F}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological membranes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially providing a basis for exploring this compound's efficacy against bacterial strains .

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains. The following table summarizes MIC values for related compounds:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

This data suggests that derivatives of benzamides with fluorine substitutions can enhance antimicrobial efficacy, supporting further investigation into the biological activity of this compound .

Case Studies

  • Anticancer Activity : In a study evaluating the effects of fluorinated benzamide derivatives on cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects against various tumors. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth .
  • Antimicrobial Testing : A comparative analysis of various morpholino-substituted benzamides revealed that those containing fluorine exhibited reduced mutagenicity and enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that introducing fluorine into the structure may confer advantageous properties for therapeutic applications .

Properties

IUPAC Name

2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKNBEQRRWVEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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